1,5-Pentanediol diacrylate

Description

The exact mass of the compound 1,5-Pentanediol diacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,5-Pentanediol diacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Pentanediol diacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-prop-2-enoyloxypentyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-10(12)14-8-6-5-7-9-15-11(13)4-2/h3-4H,1-2,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMCLRBWHRRBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190303 | |

| Record name | 1,5-Pentanediyl diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36840-85-4 | |

| Record name | 1,1′-(1,5-Pentanediyl) di-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36840-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Pentanediol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036840854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Pentanediyl diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-pentanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-PENTANEDIOL DIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UA5KZC4S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,5-Pentanediol Diacrylate: From Chemical Structure to Advanced Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Pentanediol (B104693) diacrylate (PDDA) is a difunctional acrylate (B77674) monomer that is gaining significant interest in the fields of polymer chemistry and biomedical engineering. Its linear aliphatic structure, flanked by two reactive acrylate groups, allows for the formation of crosslinked polymers with tunable properties. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of PDDA. Furthermore, it delves into its applications in drug development, particularly in the formulation of nanoparticles for targeted cancer therapy, and as a component in hydrogels for controlled release and tissue engineering scaffolds. Detailed experimental protocols and characterization data are provided to facilitate its use in a research and development setting.

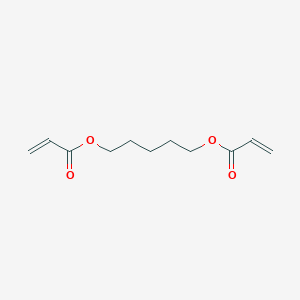

Chemical Structure and Identification

1,5-Pentanediol diacrylate is the diester of 1,5-pentanediol and acrylic acid. The molecule consists of a five-carbon aliphatic chain with an acrylate group at each end.

-

IUPAC Name: 5-prop-2-enoyloxypentyl prop-2-enoate[1]

-

Synonyms: 1,5-Pentanediyl diacrylate, Pentamethylene diacrylate, 1,5-pentamethylene glycol diacrylate[1]

-

Chemical Formula: C₁₁H₁₆O₄[1]

-

Molecular Weight: 212.24 g/mol [1]

-

CAS Number: 36840-85-4[1]

Chemical Structure:

Caption: Chemical structure of 1,5-Pentanediol diacrylate.

Physicochemical Properties

A summary of the key physical and chemical properties of 1,5-Pentanediol diacrylate is presented in the table below.

| Property | Value | Reference |

| Physical State | Colorless to pale yellow liquid | |

| Molecular Weight | 212.24 g/mol | [1] |

| Density | 1.024 ± 0.06 g/cm³ (predicted) | |

| Boiling Point | 90-95 °C at 0.1 Torr | |

| Flash Point | 134.4 °C | |

| Refractive Index | 1.452 | |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone. | [2] |

| XLogP3 | 2.3 | [1] |

Synthesis and Characterization

Synthesis of 1,5-Pentanediol Diacrylate

1,5-Pentanediol diacrylate is typically synthesized via the esterification of 1,5-Pentanediol with acrylic acid or its derivatives, such as acryloyl chloride. A common laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis via Acryloyl Chloride

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,5-Pentanediol (1 equivalent) and a suitable solvent such as anhydrous dichloromethane or tetrahydrofuran. An organic base, for example, triethylamine (B128534) (2.2 equivalents), is also added to act as an acid scavenger.

-

Reaction Conditions: The flask is cooled in an ice bath to 0 °C. Acryloyl chloride (2.2 equivalents) dissolved in the same anhydrous solvent is added dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring, while maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield pure 1,5-Pentanediol diacrylate.

Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of 1,5-Pentanediol diacrylate.

-

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylate groups (typically in the range of 5.8-6.4 ppm), the methylene (B1212753) protons adjacent to the ester oxygen (around 4.1 ppm), and the methylene protons of the pentyl chain (in the range of 1.4-1.8 ppm).

-

¹³C-NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the carbonyl carbon of the ester (around 166 ppm), the vinyl carbons (between 128-131 ppm), the methylene carbon adjacent to the ester oxygen (around 64 ppm), and the carbons of the pentyl chain (in the range of 22-29 ppm).

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified 1,5-Pentanediol diacrylate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Characteristic Peaks: The FTIR spectrum of 1,5-Pentanediol diacrylate will show a strong absorption band for the C=O stretching of the ester group at approximately 1720 cm⁻¹. Other key peaks include the C=C stretching of the acrylate group around 1635 cm⁻¹ and the C-O stretching of the ester at about 1190 cm⁻¹.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A small drop of the liquid 1,5-Pentanediol diacrylate can be placed directly onto the ATR crystal of an FTIR spectrometer. Alternatively, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal or salt plate should be acquired first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known values for acrylate and ester functional groups to confirm the structure.

Applications in Drug Development

The ability of 1,5-Pentanediol diacrylate to form crosslinked polymers makes it a valuable material for various biomedical applications, particularly in the field of drug delivery and tissue engineering.

Polymeric Nanoparticles for Cancer Therapy

PDDA can be copolymerized with other functional monomers to create biocompatible and biodegradable nanoparticles for drug and gene delivery. A notable application is in the development of polymeric nanoparticles for the targeted delivery of DNA to cancer cells. For instance, nanoparticles composed of 2-((3-aminopropyl)amino) ethanol (B145695) end-modified poly(1,5-Pentanediol diacrylate-co-3-amino-1-propanol) have shown high transfection efficacy in liver cancer cell lines.

Caption: Workflow for PDDA-based nanoparticle drug delivery.

Experimental Protocol: Nanoparticle Formation and Cellular Uptake

-

Nanoparticle Synthesis: The synthesis of PDDA-based nanoparticles typically involves the copolymerization of PDDA with a functional co-monomer in an appropriate solvent system. The therapeutic agent can be encapsulated during the polymerization process or loaded into the pre-formed nanoparticles.

-

Characterization: The size, zeta potential, and morphology of the nanoparticles are characterized using techniques such as Dynamic Light Scattering (DLS), Zeta Potential analysis, and Transmission Electron Microscopy (TEM). Drug loading efficiency and release kinetics are also determined.

-

Cellular Uptake Studies: The nanoparticles are incubated with cancer cell lines in vitro. The cellular uptake can be visualized and quantified using fluorescence microscopy or flow cytometry, often by labeling the nanoparticles or the therapeutic agent with a fluorescent dye.

-

Transfection Efficacy/Cytotoxicity Assays: To assess the therapeutic effect, assays such as MTT or luciferase reporter assays (for gene delivery) are performed to determine the cytotoxicity of the drug-loaded nanoparticles or the expression of the delivered gene.

Hydrogels for Controlled Release and Tissue Engineering

PDDA can be photopolymerized to form hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. These hydrogels are being explored as scaffolds in tissue engineering and as matrices for the controlled release of drugs. The crosslinking density, and therefore the mechanical properties and drug release profile of the hydrogel, can be tuned by varying the concentration of PDDA and the polymerization conditions.

Caption: Formation of a PDDA-based hydrogel for biomedical applications.

Experimental Protocol: Hydrogel Formation and Characterization

-

Hydrogel Preparation: A precursor solution containing PDDA, a photoinitiator (e.g., Irgacure 2959), and the therapeutic agent or cells is prepared in a suitable buffer. This solution is then exposed to UV light for a specific duration to induce photopolymerization and hydrogel formation.

-

Mechanical Testing: The mechanical properties of the hydrogel, such as its compressive modulus and swelling ratio, are determined using a mechanical tester and by measuring the weight change of the hydrogel in a buffer solution over time.

-

Drug Release Studies: Drug-loaded hydrogels are placed in a buffer solution, and samples are withdrawn at different time points to quantify the amount of released drug using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Cell Viability and Proliferation: For tissue engineering applications, the viability and proliferation of cells encapsulated within the hydrogel are assessed using live/dead staining and DNA quantification assays.

Polymerization Kinetics and Polymer Properties

The photopolymerization of 1,5-Pentanediol diacrylate is a rapid process that can be monitored in real-time using techniques like photo-DSC or RT-FTIR. The polymerization kinetics of diacrylates are often characterized by autoacceleration, where the polymerization rate increases as the reaction proceeds due to a decrease in the termination rate in the increasingly viscous medium.

The properties of the resulting crosslinked poly(1,5-pentanediol diacrylate) are highly dependent on the degree of conversion and the crosslinking density. Generally, a higher crosslinking density leads to a polymer with a higher glass transition temperature (Tg), increased mechanical strength, and lower solvent uptake. These properties are critical for the performance of the material in its intended application, whether it be as a hard coating or a soft hydrogel.

Safety and Handling

1,5-Pentanediol diacrylate is a skin and eye irritant and may cause respiratory irritation. It is also suspected of causing genetic defects. Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

1,5-Pentanediol diacrylate is a versatile monomer with significant potential in the development of advanced materials for biomedical applications. Its ability to form well-defined crosslinked polymers makes it an attractive building block for creating nanoparticles for targeted drug delivery and hydrogels for controlled release and tissue engineering. A thorough understanding of its chemical properties, synthesis, and characterization, as outlined in this guide, is essential for harnessing its full potential in research and drug development.

References

Synthesis of 1,5-Pentanediol Diacrylate from Bio-based Sources: A Technical Guide

The increasing demand for sustainable and environmentally friendly materials has spurred significant research into the development of bio-based polymers and monomers. 1,5-Pentanediol (B104693) diacrylate (PDDA), a difunctional acrylate (B77674) monomer, is a valuable component in the production of coatings, adhesives, sealants, and elastomers.[1][2] Traditionally derived from petroleum feedstocks, recent advancements have enabled the production of PDDA from renewable biomass, offering a greener alternative with a reduced carbon footprint.[1][3][4] This technical guide provides an in-depth overview of the synthesis of 1,5-pentanediol diacrylate from bio-based sources, targeting researchers, scientists, and professionals in drug development and material science.

The synthesis is a two-stage process: first, the production of 1,5-pentanediol (1,5-PDO) from biomass, and second, the subsequent esterification of the bio-derived 1,5-PDO to yield 1,5-pentanediol diacrylate.

Part 1: Bio-based Synthesis of 1,5-Pentanediol (1,5-PDO)

Two primary routes have been established for the production of 1,5-PDO from renewable resources: a chemo-catalytic pathway starting from furfural (B47365) and biotechnological synthesis through metabolic engineering.

Chemo-catalytic Conversion of Furfural

A commercially promising thermocatalytic process leverages furfural, a platform chemical produced from non-food agricultural wastes like corncobs and sugarcane bagasse.[3][4] This multi-step process avoids biological fermentation and is noted for its high yields and cost-efficiency.[3] The overall pathway involves the hydrogenation of furfural, followed by dehydration, hydration, and a final hydrogenation step to yield 1,5-PDO.[5][6][7] The overall yield from furfural to 1,5-PDO can exceed 85%.[7]

The key stages are:

-

Furfural Hydrogenation: Furfural is hydrogenated to produce tetrahydrofurfuryl alcohol (THFA).[5][7]

-

THFA Dehydration: THFA is then dehydrated in the gas phase to yield dihydropyran (DHP).[5]

-

DHP Hydration: DHP is subsequently hydrated in the aqueous phase to form 2-hydroxytetrahydropyran (B1345630) (2-HY-THP).[5]

-

2-HY-THP Hydrogenation: The final step involves the hydrogenation of the 2-HY-THP intermediate to produce 1,5-pentanediol.[5]

This process is reported to have significant economic advantages, with reaction rates up to 80 times faster than direct hydrogenolysis of THFA, leading to approximately 40% lower costs.[3][5]

| Parameter | Step 1: Furfural Hydrogenation | Step 2: THFA Dehydration | Step 3: DHP Hydration | Step 4: 2-HY-THP Hydrogenation | Overall Yield |

| Description | Commercially established process. | Gas-phase reaction. | Aqueous-phase reaction without a catalyst. | Hydrogenation of the ring-opened tautomer. | From Furfural to 1,5-PDO. |

| Yield | High | 87%[5] | Up to 100%[5] | 97% (from DHP)[5] | >85%[7] |

| Catalyst | Commercial hydrogenation catalysts. | - | None | Ru catalyst[5] | - |

| Conditions | - | 648 K, 1 atm[5] | 343 to 403 K[5] | - | - |

Table 1: Summary of quantitative data for the chemo-catalytic synthesis of bio-based 1,5-PDO from furfural.

Metabolic Engineering for Biosynthesis

An alternative route to bio-based 1,5-PDO involves the metabolic engineering of microorganisms, such as Escherichia coli and Corynebacterium glutamicum, to produce the diol from renewable feedstocks like glucose.[8][9][10] As no natural metabolic pathway for 1,5-PDO biosynthesis exists, non-natural pathways have been designed and constructed.[9][11][12]

These engineered pathways often leverage the natural lysine (B10760008) synthesis pathway.[9][11] Lysine is converted through several enzymatic steps into 5-hydroxyvalerate (5-HV), a key precursor, which is then reduced to 1,5-PDO.[9][10] Another engineered route utilizes cadaverine (B124047) as an intermediate, which can be converted to 1,5-PDO via 5-HV.[8] Systematic approaches, including screening for key enzymes, pathway balancing, and enhancing cofactor supply (e.g., NADPH), have been employed to optimize production titers.[10][11][12]

| Microorganism | Precursor/Pathway | Key Enzymes | Titer of 1,5-PDO (g/L) | Yield (mol/mol glucose) | Reference |

| Escherichia coli | Cadaverine-derived | Carboxylic Acid Reductase | 9.25 (fed-batch) | 0.28 | [8] |

| Escherichia coli | Lysine-derived (de novo) | - | 0.12 (from glucose) | - | [11][12] |

| Escherichia coli | Lysine-derived | - | 0.35 (with lysine feeding) | - | [11][12] |

| Corynebacterium glutamicum | L-lysine-derived | DavB, DavA, DavT, YahK, CAR, YqhD | 43.4 (fed-batch) | - | [10] |

Table 2: Summary of 1,5-PDO production via metabolic engineering.

Part 2: Synthesis of 1,5-Pentanediol Diacrylate (PDDA)

The final step in producing the target monomer is the conversion of the bio-based 1,5-PDO into PDDA. This is typically achieved through an esterification reaction.

Esterification of 1,5-PDO

The manufacturing process for PDDA is straightforward and analogous to the production of similar acrylate monomers like 1,6-hexanediol (B165255) diacrylate (HDDA).[1] The process involves reacting 1,5-pentanediol with acrylic acid in the presence of an acidic catalyst.[13] Water is formed as a byproduct, and its removal helps to drive the equilibrium reaction towards the product.[13] An alternative method is transesterification, where 1,5-PDO is reacted with an acrylic acid ester, such as methyl acrylate.[14]

Bio-based PDDA shares a similar linear structure to the petroleum-based monomer HDDA, but with one less carbon in its backbone.[1] This structural difference can lead to advantageous properties, such as lower viscosity.[1]

| Property | 1,5-Pentanediol Diacrylate (PDDA) | 1,6-Hexanediol Diacrylate (HDDA) |

| Source | Bio-based (from furfural or glucose) | Petroleum-based |

| Backbone Carbons | 5 | 6 |

| Boiling Point (°C) | 90-95 | >130 |

| Viscosity (cP @ 25°C) | 6-8 | 8-12 |

| Molecular Weight ( g/mol ) | 212.24 | 226.27 |

Table 3: Comparison of properties between bio-based PDDA and petroleum-based HDDA.[1]

Experimental Protocols

Protocol 1: Chemo-catalytic Synthesis of 1,5-PDO from Furfural (Representative)

This protocol is a conceptual representation based on the described multi-step process.[5][7]

-

Furfural Hydrogenation: Commercially available furfural is hydrogenated to tetrahydrofurfuryl alcohol (THFA) using a suitable catalyst (e.g., Ni-based) in a continuous flow reactor under hydrogen pressure.

-

THFA Dehydration: The resulting THFA is fed into a gas-phase reactor. At elevated temperatures (e.g., 648 K) and atmospheric pressure, THFA is dehydrated to dihydropyran (DHP).[5]

-

DHP Hydration: The DHP product stream is mixed with water (e.g., 20 wt% DHP in water) and heated (e.g., 343-403 K) in a reactor without a catalyst to yield 2-hydroxytetrahydropyran (2-HY-THP).[5]

-

Hydrogenation to 1,5-PDO: The aqueous solution of 2-HY-THP is then transferred to a final hydrogenation reactor. Using a catalyst such as Ruthenium on carbon (Ru/C) under hydrogen pressure, the 2-HY-THP is converted to 1,5-pentanediol.[5]

-

Purification: The final product, 1,5-PDO, is separated and purified from the reaction mixture, likely through distillation.

Protocol 2: Biosynthesis of 1,5-PDO via Fed-Batch Fermentation (General)

This protocol is a generalized procedure based on metabolic engineering studies.[8][10]

-

Strain Preparation: An engineered strain of E. coli or C. glutamicum, containing the synthetic pathway for 1,5-PDO production, is cultured in a seed flask with appropriate medium (e.g., LB medium) and antibiotics overnight.

-

Fermentation: The seed culture is inoculated into a bioreactor containing a defined fermentation medium with glucose as the primary carbon source. The temperature, pH, and dissolved oxygen levels are controlled throughout the process.

-

Fed-Batch Operation: A feeding solution containing a concentrated glucose solution is supplied to the bioreactor to maintain the glucose concentration at a desired level, preventing substrate inhibition and promoting high cell density.

-

Induction: If the expression of pathway genes is under an inducible promoter, an inducer (e.g., IPTG) is added at an appropriate cell density (e.g., mid-exponential phase) to trigger the production of 1,5-PDO.

-

Product Monitoring and Recovery: The concentration of 1,5-PDO in the fermentation broth is monitored periodically using methods like HPLC. After the fermentation is complete, the cells are separated from the broth by centrifugation, and the 1,5-PDO is recovered and purified from the supernatant.

Protocol 3: Esterification of 1,5-PDO to PDDA

This is a general laboratory-scale protocol for direct esterification.[13]

-

Reactor Setup: A reactor equipped with a stirrer, thermometer, condenser with a Dean-Stark trap, and an air inlet is charged with bio-based 1,5-pentanediol, acrylic acid (in slight excess, e.g., 2.2 molar equivalents), an acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone). An organic solvent (e.g., toluene) can be added to facilitate azeotropic removal of water.

-

Reaction: The mixture is heated with stirring. The reaction temperature is maintained to allow for the azeotropic distillation of the water-toluene mixture. The reaction progress is monitored by measuring the amount of water collected in the Dean-Stark trap.

-

Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled. The catalyst is neutralized with a basic solution (e.g., sodium carbonate solution). The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure. The resulting crude PDDA can be further purified by vacuum distillation to obtain the final high-purity product.

References

- 1. pcimag.com [pcimag.com]

- 2. biobasedeconomy.nl [biobasedeconomy.nl]

- 3. pcimag.com [pcimag.com]

- 4. worldbiomarketinsights.com [worldbiomarketinsights.com]

- 5. osti.gov [osti.gov]

- 6. collaborate.princeton.edu [collaborate.princeton.edu]

- 7. pcimag.com [pcimag.com]

- 8. Metabolic engineering of Escherichia coli for high production of 1,5-pentanediol via a cadaverine-derived pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Metabolic Engineering of Corynebacterium glutamicum for High-Level Production of 1,5-Pentanediol, a C5 Diol Platform Chemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic Engineering of for Production of 1,5-Pentanediol from Glucose. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 12. Metabolic Engineering of Escherichia coli for De Novo Production of 1,5-Pentanediol from Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]

- 14. radtech2020.com [radtech2020.com]

In-depth NMR Spectral Analysis of 1,5-Pentanediol Diacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Pentanediol diacrylate is a difunctional monomer commonly utilized in polymer chemistry, particularly in the formulation of coatings, adhesives, and inks. Its structure, featuring two terminal acrylate (B77674) groups linked by a flexible pentyl chain, allows for rapid polymerization and cross-linking, properties that are critical in these applications. A thorough understanding of its molecular structure is paramount for predicting its behavior in polymerization reactions and the properties of the resulting materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such monomers. This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectral features of 1,5-Pentanediol diacrylate. Due to the limited availability of publicly accessible, detailed experimental NMR data with full assignment and coupling constants, this guide will focus on the expected spectral features based on the molecular structure and general principles of NMR spectroscopy.

Chemical Structure and Synthesis Overview

1,5-Pentanediol diacrylate (C₁₁H₁₆O₄) consists of a central pentane-1,5-diol backbone esterified with two acrylic acid molecules. The IUPAC name for this compound is 5-prop-2-enoyloxypentyl prop-2-enoate.

The synthesis of 1,5-Pentanediol diacrylate is typically achieved through the esterification of 1,5-Pentanediol with acrylic acid or its derivatives, such as acryloyl chloride, often in the presence of an acid catalyst and a polymerization inhibitor to prevent premature polymerization of the acrylate groups.

A general workflow for the synthesis and subsequent NMR analysis is depicted below.

Caption: General workflow for the synthesis and NMR analysis of 1,5-Pentanediol diacrylate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1,5-Pentanediol diacrylate is expected to show distinct signals corresponding to the protons of the acrylate groups and the pentyl chain. The chemical shifts (δ) are influenced by the electronegativity of the neighboring oxygen atoms and the anisotropic effects of the carbonyl and vinyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1,5-Pentanediol Diacrylate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | 6.4 | dd | 2H |

| b | 6.1 | dd | 2H |

| c | 5.8 | dd | 2H |

| d | 4.1 | t | 4H |

| e | 1.7 | p | 4H |

| f | 1.4 | p | 2H |

dd = doublet of doublets, t = triplet, p = pentet (or multiplet)

The vinyl protons (a, b, and c) are expected to appear in the downfield region (δ 5.8-6.4 ppm) due to the deshielding effect of the double bond and the adjacent carbonyl group. These protons will exhibit complex splitting patterns (doublet of doublets) due to geminal and cis/trans couplings. The methylene (B1212753) protons adjacent to the ester oxygen (d) will be deshielded and are expected to appear around δ 4.1 ppm as a triplet. The other methylene protons of the pentyl chain (e and f) will be found further upfield.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,5-Pentanediol Diacrylate

| Carbon | Predicted Chemical Shift (δ, ppm) |

| 1 | 166 |

| 2 | 128 |

| 3 | 131 |

| 4 | 64 |

| 5 | 28 |

| 6 | 22 |

The carbonyl carbon (1) of the ester group is expected to be the most downfield signal. The vinyl carbons (2 and 3) will also be in the downfield region. The aliphatic carbons of the pentyl chain (4, 5, and 6) will appear at progressively higher fields.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

4.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for 1,5-Pentanediol diacrylate.

-

Concentration: Prepare a solution of approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

-

Sample Filtration: If the sample contains any particulate matter, filter the solution through a small plug of glass wool into a clean and dry 5 mm NMR tube.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the complex splitting patterns of the vinyl protons.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-15 ppm.

-

Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

-

4.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phase Correction: Manually correct the phase of the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to remove any baseline distortions.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

-

Peak Picking: Identify and label the chemical shifts of all peaks.

Structural Elucidation Pathway

The logical process for assigning the NMR signals to the corresponding atoms in the 1,5-Pentanediol diacrylate molecule is outlined below.

Caption: Logical workflow for the structural elucidation of 1,5-Pentanediol diacrylate using NMR data.

Conclusion

FT-IR Characterization of 1,5-Pentanediol Diacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) characterization of 1,5-Pentanediol diacrylate. This guide details the expected vibrational frequencies, a standard experimental protocol for spectral acquisition, and visual representations of the molecule's structure and the analytical workflow.

Core Concepts in the FT-IR Analysis of 1,5-Pentanediol Diacrylate

1,5-Pentanediol diacrylate is a difunctional monomer featuring two acrylate (B77674) groups linked by a pentanediol (B8720305) spacer. Its chemical structure dictates its characteristic infrared spectrum. The key functional groups that exhibit distinct absorption bands in the mid-infrared region are the carbonyl group (C=O) of the ester, the carbon-carbon double bond (C=C) of the acrylate moiety, and the carbon-oxygen (C-O) single bonds of the ester. Additionally, the C-H stretching and bending vibrations of the alkyl chain and the vinyl group are readily observable.

The FT-IR spectrum of an acrylate ester is typically dominated by three main regions of strong absorption, often referred to as the "Rule of Three" for esters, appearing around 1700 cm⁻¹ (C=O stretch), 1200 cm⁻¹ (C-O stretch), and 1100 cm⁻¹ (O-C-C stretch).[1] The presence and position of these bands provide a reliable fingerprint for the identification and characterization of this class of compounds.

Data Presentation: Characteristic FT-IR Peaks

The following table summarizes the expected characteristic infrared absorption peaks for 1,5-Pentanediol diacrylate. These values are based on the typical frequency ranges for the respective functional groups found in acrylate esters.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~ 2960 - 2850 | C-H Asymmetric and Symmetric Stretching | Alkyl (CH₂) | Medium to Strong |

| ~ 1725 | C=O Stretching | Ester | Strong |

| ~ 1637 | C=C Stretching | Acrylate | Medium |

| ~ 1450 | C-H Bending (Scissoring) | Alkyl (CH₂) | Medium |

| ~ 1410 | =C-H In-plane Bending | Acrylate | Medium |

| ~ 1241 | C-O Stretching | Ester | Strong |

| ~ 1190 | C-O Stretching | Ester | Strong |

| ~ 985 | =C-H Out-of-plane Bending (Wagging) | Acrylate | Medium |

| ~ 810 | =C-H Out-of-plane Bending (Twisting) | Acrylate | Medium |

Note: The exact peak positions may vary slightly depending on the sample purity, instrumental resolution, and sampling technique.

During the polymerization of 1,5-Pentanediol diacrylate, the intensity of the peaks associated with the acrylate C=C bond (around 1637 cm⁻¹) will decrease, providing a method to monitor the curing process.[2][3]

Experimental Protocol: ATR-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for the FT-IR analysis of liquid samples like 1,5-Pentanediol diacrylate due to its simplicity and minimal sample preparation.

Objective: To obtain the infrared spectrum of liquid 1,5-Pentanediol diacrylate.

Materials:

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

-

1,5-Pentanediol diacrylate sample

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal stability.

-

Background Spectrum:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small drop of 1,5-Pentanediol diacrylate directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered by the sample.

-

-

Spectrum Acquisition:

-

Position the ATR press to ensure good contact between the sample and the crystal, if applicable (for some accessories).

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other spectral manipulations as required.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal and press with a lint-free wipe and a suitable solvent to remove all traces of the sample.

-

Mandatory Visualizations

The following diagrams illustrate the chemical structure of 1,5-Pentanediol diacrylate and the workflow for its FT-IR characterization.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mass Spectrometry of 1,5-Pentanediol Diacrylate

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1,5-Pentanediol diacrylate. It covers experimental protocols, data interpretation, and fragmentation pathways to aid researchers in the identification and characterization of this compound.

Introduction to 1,5-Pentanediol Diacrylate

1,5-Pentanediol diacrylate is a difunctional acrylate (B77674) monomer with the chemical formula C11H16O4 and a molecular weight of 212.24 g/mol .[1][2][3] Its structure consists of a five-carbon pentanediol (B8720305) core with acrylate groups at both ends. This monomer is utilized in the synthesis of polymers and is of interest in various industrial applications, including coatings, adhesives, and inks. Mass spectrometry is a critical analytical technique for confirming its structure, assessing its purity, and studying its polymerization and degradation products.

Experimental Protocols

The mass spectrometric analysis of 1,5-Pentanediol diacrylate can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile samples and Electrospray Ionization-Mass Spectrometry (ESI-MS) for less volatile or more complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of the relatively volatile 1,5-Pentanediol diacrylate.

Sample Preparation:

-

Dissolve a small amount of the 1,5-Pentanediol diacrylate sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).

-

The concentration should be optimized to avoid column overloading, typically in the range of 10-100 µg/mL.

-

If the sample is part of a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to isolate the analyte.

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column, such as a VF-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

Inlet: Split/splitless injector, typically operated in split mode to prevent overloading. A split ratio of 50:1 is a good starting point.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400 to cover the parent ion and expected fragments.

-

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI-MS is particularly useful for analyzing 1,5-Pentanediol diacrylate in solution, especially when studying its reactions or formulations where it might be present with less volatile components.[4][5][6]

Sample Preparation:

-

Dissolve the sample in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile, at a concentration of 1-10 µg/mL.

-

The addition of a small amount of a salt, such as sodium acetate or potassium acetate, can promote the formation of adduct ions ([M+Na]+ or [M+K]+), which can aid in the identification of the molecular ion.

Instrumentation and Parameters:

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be optimized to control fragmentation).

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-350 °C.

-

Nebulizing Gas: Nitrogen at a flow rate appropriate for the instrument.

-

Mass Analyzer: Time-of-Flight (TOF), Orbitrap, or Quadrupole.

Mass Spectral Data and Fragmentation Analysis

The mass spectrum of 1,5-Pentanediol diacrylate will exhibit a molecular ion peak and several characteristic fragment ions. The fragmentation pattern is dictated by the presence of the ester and acrylate functional groups.

Molecular Ion

Under EI conditions, the molecular ion ([M]•+) at m/z 212 is expected, although it may be of low abundance due to the facile fragmentation of the molecule. In ESI-MS, the protonated molecule ([M+H]+) at m/z 213 or adduct ions such as [M+Na]+ at m/z 235 or [M+K]+ at m/z 251 are more likely to be observed.

Key Fragmentation Pathways

The fragmentation of 1,5-Pentanediol diacrylate is likely to proceed through several key pathways, including alpha-cleavage, McLafferty rearrangement, and cleavage of the ester bonds.[7]

-

Alpha-Cleavage: Cleavage of the bonds alpha to the carbonyl group is a common fragmentation pathway for esters.

-

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond, resulting in the loss of a neutral molecule.

-

Ester Cleavage: Direct cleavage of the C-O bond of the ester can occur.

The following table summarizes the predicted major fragment ions for 1,5-Pentanediol diacrylate.

| m/z | Proposed Fragment Ion | Formation Pathway |

| 212 | [C11H16O4]•+ | Molecular Ion |

| 157 | [C8H9O3]+ | Loss of •OCH2CH2CH3 |

| 141 | [C7H9O3]+ | Loss of •OCH2CH2CH2CH3 |

| 113 | [C6H9O2]+ | Cleavage of the pentanediol chain |

| 99 | [C5H7O2]+ | Acryloyloxy-butyl cation |

| 85 | [C5H9O]+ | Pentanol fragment cation |

| 71 | [C4H7O]+ | Butoxy cation or protonated crotonaldehyde |

| 55 | [C3H3O]+ | Acryloyl cation |

Visualizations

Experimental Workflow for GC-MS Analysis

Caption: GC-MS experimental workflow for 1,5-Pentanediol diacrylate analysis.

Proposed Fragmentation Pathways of 1,5-Pentanediol Diacrylate

Caption: Proposed fragmentation of 1,5-Pentanediol diacrylate in EI-MS.

References

- 1. 1,5-Pentanediol diacrylate | C11H16O4 | CID 93195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,5-Pentanediol diacrylate CAS#: 36840-85-4 [m.chemicalbook.com]

- 3. 1,5-Pentanediol diacrylate | C11H16O4 | CID 93195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Electrospray ionisation mass spectrometry (ESI MS) of poly(methyl methacrylate) and acrylic statistical copolymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The fundamentals of applying electrospray ionization mass spectrometry to low mass poly(methyl methacrylate) polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 1,5-pentanediyl bisacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,5-pentanediyl bisacrylate (PDDA). It includes key data on its characteristics, synthesis, and reactivity. The guide also explores its potential applications in the biomedical field, particularly in drug delivery and tissue engineering, based on the known properties of similar acrylate-based polymers.

Core Physical and Chemical Properties

1,5-Pentanediyl bisacrylate is a difunctional acrylate (B77674) monomer used in the synthesis of crosslinked polymers. Its linear five-carbon aliphatic chain provides a balance of flexibility and hydrophobicity to the resulting polymer network.

Table 1: Physical and Chemical Properties of 1,5-Pentanediyl Bisacrylate

| Property | Value | Reference(s) |

| CAS Number | 36840-85-4 | [1] |

| Molecular Formula | C₁₁H₁₆O₄ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 90-95 °C at 0.1 Torr | |

| Density | 1.024 g/cm³ (predicted) | |

| Solubility | Soluble in chloroform, ethyl acetate (B1210297); slightly soluble in methanol. | [3] |

| InChI Key | XAMCLRBWHRRBCN-UHFFFAOYSA-N | [4] |

| SMILES | C=CC(=O)OCCCCCOC(=O)C=C | [4] |

Chemical Structure and Reactivity

The structure of 1,5-pentanediyl bisacrylate features two terminal acrylate groups connected by a pentylene glycol linker. These acrylate groups are susceptible to free-radical polymerization, allowing the monomer to act as a crosslinker, forming a three-dimensional polymer network.

1,5-Pentanediyl bisacrylate is typically synthesized via the esterification of 1,5-pentanediol (B104693) with acrylic acid or its derivatives, such as acryloyl chloride. The reaction is often carried out in the presence of an acid catalyst and a solvent to remove the water byproduct, driving the reaction to completion.

The primary mode of polymerization for 1,5-pentanediyl bisacrylate is free-radical polymerization. This process can be initiated by thermal initiators (e.g., benzoyl peroxide, AIBN) or photoinitiators (e.g., Irgacure 2959) that generate free radicals upon heating or exposure to UV light, respectively.[5] The bifunctional nature of the monomer leads to the formation of a crosslinked network.[6]

Experimental Protocols

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add 1,5-pentanediol (1 equivalent), acrylic acid (2.2 equivalents), an acid catalyst such as p-toluenesulfonic acid (0.05 equivalents), and a polymerization inhibitor (e.g., hydroquinone).

-

Solvent Addition: Add a suitable solvent, such as toluene, to facilitate the removal of water via azeotropic distillation.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.

-

Workup: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted acrylic acid, followed by a brine solution.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield the pure 1,5-pentanediyl bisacrylate.[7][8]

Polymers based on 1,5-pentanediyl bisacrylate can be formed into hydrogels, which are water-swollen polymer networks.

-

Preparation of Pre-polymer Solution: Dissolve 1,5-pentanediyl bisacrylate in a biocompatible solvent (e.g., phosphate-buffered saline, PBS) to the desired concentration. If co-polymerizing, add other monomers at this stage.

-

Addition of Initiator: Add a photoinitiator, such as Irgacure 2959 (0.05-1% w/v), to the pre-polymer solution and mix until fully dissolved.[5] This step should be performed in low-light conditions to prevent premature polymerization.

-

Crosslinking: Transfer the solution into a mold of the desired shape and expose it to UV light (e.g., 365 nm) for a sufficient duration (typically a few minutes) to ensure complete crosslinking.[5] The resulting hydrogel can then be removed from the mold.

-

Swelling and Purification: Swell the hydrogel in a large volume of purified water or PBS for 24-48 hours, with periodic changes of the solvent, to remove any unreacted monomers and initiator, which is crucial for biomedical applications.[9]

Spectral Data

Detailed spectral data such as ¹H NMR, ¹³C NMR, and mass spectra for 1,5-pentanediyl bisacrylate are available on spectral databases like SpectraBase.[1] For a comprehensive analysis, direct consultation of these databases is recommended.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylate groups (typically in the range of 5.8-6.4 ppm), the methylene (B1212753) protons adjacent to the ester oxygen (around 4.1 ppm), and the methylene protons of the pentyl chain.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester (around 166 ppm), the vinyl carbons (128-131 ppm), and the carbons of the aliphatic chain.[10][11]

-

FTIR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the C=O stretching of the ester group (around 1720 cm⁻¹), C-O stretching bands, and bands corresponding to the C=C double bond of the acrylate group.[12]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the ester and aliphatic chain.

Applications in Drug Development and Research

While direct studies utilizing 1,5-pentanediyl bisacrylate for drug delivery or tissue engineering are not prevalent in the reviewed literature, its properties as a diacrylate crosslinker make it a strong candidate for such applications, analogous to the widely studied poly(ethylene glycol) diacrylate (PEGDA).[13][14][15]

Hydrogels created with 1,5-pentanediyl bisacrylate can serve as matrices for the controlled release of therapeutic agents. The crosslink density, which can be controlled by the concentration of the monomer, will influence the mesh size of the hydrogel network and, consequently, the diffusion and release rate of encapsulated drugs.[16] The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to the degradation of the hydrogel and release of the drug over time. This biodegradability is a desirable feature for implantable drug delivery systems.

In tissue engineering, hydrogels are used as scaffolds that mimic the extracellular matrix to support cell growth and tissue regeneration.[9][17] Hydrogels based on 1,5-pentanediyl bisacrylate could be tailored to have specific mechanical properties, swelling ratios, and degradation kinetics to suit various tissue engineering applications.[18] The incorporation of cell adhesion motifs would be necessary to promote cell attachment and proliferation.

Biocompatibility and Toxicology

The biocompatibility of a polymer is crucial for its use in biomedical applications. For polymers derived from 1,5-pentanediyl bisacrylate, biocompatibility would largely depend on the presence of residual unreacted monomers and the degradation products.

-

Cytotoxicity: Unreacted acrylate monomers are known to be cytotoxic. Therefore, thorough purification of the crosslinked hydrogel to remove any leachable components is essential.[5] In vitro cytotoxicity assays, such as the MTT assay, would be required to assess the effect of the polymer and its extracts on cell viability.[19]

-

Hemocompatibility: For blood-contacting applications, the hemocompatibility of the material must be evaluated. This involves testing for hemolysis (rupture of red blood cells) and platelet activation to assess the thrombogenicity of the material.[20][21]

-

In Vivo Biocompatibility: Implantation of the material in an animal model is necessary to evaluate the in vivo host response, including inflammation and fibrous capsule formation.[22]

Based on studies of similar polyacrylate hydrogels, it is anticipated that a well-purified, crosslinked polymer of 1,5-pentanediyl bisacrylate would exhibit good biocompatibility.[23][24]

Conclusion

1,5-Pentanediyl bisacrylate is a versatile difunctional monomer with properties that make it suitable for the formation of crosslinked polymers. While its primary applications have been in coatings and inks, its potential in the biomedical field, particularly in creating biodegradable hydrogels for drug delivery and tissue engineering, is significant.[2] Future research should focus on the specific synthesis and characterization of hydrogels based on this monomer and a thorough evaluation of their biocompatibility and degradation kinetics to validate their use in drug development and other clinical applications.

References

- 1. 1,5-Pentanediol diacrylate | C11H16O4 | CID 93195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pcimag.com [pcimag.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. chem.uoi.gr [chem.uoi.gr]

- 5. Synthesis, characterization and cytotoxicity of photo-crosslinked maleic chitosan-polyethylene glycol diacrylate hybrid hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Bioactive Polyurethane–Poly(ethylene Glycol) Diacrylate Hydrogels for Applications in Tissue Engineering [mdpi.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. getty.edu [getty.edu]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Encoding Hydrogel Mechanics via Network Cross-Linking Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Novel hemocompatible nanocomposite hydrogels crosslinked with methacrylated gelatin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. Photo-crosslinked copolymers of 2-hydroxyethyl methacrylate, poly(ethylene glycol) tetra-acrylate and ethylene dimethacrylate for improving biocompatibility of biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Highly Efficient Hemostatic Cross-Linked Polyacrylate Polymer Dressings for Immediate Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,5-Pentanediol Diacrylate (CAS: 36840-85-4)

This technical guide provides a comprehensive overview of 1,5-Pentanediol diacrylate (PDDA), a versatile diacrylate monomer identified by CAS number 36840-85-4. Intended for researchers, scientists, and professionals in drug development, this document details the physicochemical properties, safety protocols, and significant applications of PDDA, with a focus on its role in polymer chemistry and biomedical research.

Core Chemical and Physical Properties

1,5-Pentanediol diacrylate is a colorless to pale yellow liquid characterized by its two reactive acrylate (B77674) groups, which enable its use in polymerization processes.[1][2] It is a monomer with the chemical formula C₁₁H₁₆O₄ and a molecular weight of 212.24 g/mol .[1][2][3]

Table 1: Physicochemical Data for 1,5-Pentanediol Diacrylate

| Property | Value | Source(s) |

| CAS Number | 36840-85-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₆O₄ | [1][2][3] |

| Molecular Weight | 212.24 g/mol | [1][2][3] |

| Density | 1.024 g/cm³ | [1] |

| Boiling Point | 285.1 °C at 760 mmHg | [1] |

| Flash Point | 134.4 °C | [1][4] |

| Refractive Index | 1.452 | [1] |

| Vapor Pressure | 0.00285 mmHg at 25°C | [1] |

| Solubility | Soluble in Ethyl Acetate (B1210297), DMSO, Acetone; Slightly soluble in Chloroform. | [1][2][5] |

| Storage Temperature | 2-8°C | [1][2] |

Safety, Handling, and Hazard Information

Proper handling of 1,5-Pentanediol diacrylate is crucial due to its potential hazards. It is classified as an irritant to the skin and eyes and may cause respiratory irritation.[3][6] Some data also suggests it may cause an allergic skin reaction.[3]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Description | Source(s) |

| Signal Word | - | Warning | [3][6] |

| Hazard Statements | H315 | Causes skin irritation | [3][6] |

| H319 | Causes serious eye irritation | [3][6] | |

| H335 | May cause respiratory irritation | [3][6] | |

| H411 | Toxic to aquatic life with long lasting effects | [6] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [4][6] |

| P273 | Avoid release to the environment | [4][6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [4][6] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water | [4][6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [4][6] |

Handling and First Aid: Handling should occur in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] In case of inhalation, the individual should be moved to fresh air.[6] For skin contact, contaminated clothing should be removed, and the affected area washed with soap and water.[4] Eye contact requires rinsing with pure water for at least 15 minutes.[4]

Applications in Research and Industry

The bifunctional nature of PDDA makes it a valuable component in a variety of materials and formulations.

Polymer Chemistry and Material Science

PDDA is widely used as a reactive diluent in coatings and as a crosslinking agent in the formulation of high-performance adhesives.[1] It is a key monomer in ultraviolet (UV) curable systems for inks and coatings due to its fast cure speed.[7] Notably, PDDA can be synthesized from renewable resources like corncobs, presenting a bio-based alternative to the petroleum-derived 1,6-Hexanediol diacrylate (HDDA), a workhorse monomer in the coatings industry.[7]

Drug Development and Biomedical Applications

In the field of drug delivery, PDDA serves as a foundational monomer for creating specialized polymeric nanoparticles. A notable study demonstrated the use of nanoparticles composed of a modified poly(1,5-Pentanediol diacrylate-co-3-amino-1-propanol) polymer.[5] These nanoparticles were effective as DNA delivery vectors, showing high transfection efficacy specifically in liver cancer cell lines, which highlights their potential for targeted cancer therapy.[5]

Experimental Protocols and Methodologies

This section provides detailed methodologies for the synthesis of PDDA and its subsequent application in polymerization and nanoparticle formulation.

Synthesis of 1,5-Pentanediol Diacrylate

A common synthesis method involves the esterification of 1,5-Pentanediol.[2][8]

Protocol:

-

Charge a reaction vessel with 1,5-Pentanediol (15.6 g), 3-bromopropionic acid (50.5 g), a trace amount of p-toluenesulfonic acid as a catalyst, and toluene (B28343) (500 mL) as the solvent.[2][8]

-

Heat the mixture at reflux for 4 hours.[8]

-

After the reaction is complete, cool the toluene solution and wash it with an aqueous sodium acetate solution.[8]

-

Add triethylamine (B128534) (50 mL) to the solution and bring it to reflux.[8]

-

Cool the reaction mixture and wash thoroughly with water to remove triethylamine and triethylamine hydrobromide.[8]

-

Remove the toluene solvent by distillation under reduced pressure.[8]

-

Purify the final product, 1,5-Pentanediol diacrylate, via high-vacuum distillation (boiling point 90°C-95°C at 0.1 mmHg) to yield a light-colored liquid.[2][8]

Caption: Workflow for the chemical synthesis of 1,5-Pentanediol diacrylate.

UV-Curing Polymerization Protocol

PDDA is frequently used in formulations that are cured using UV light.[7]

Protocol:

-

Prepare a formulation by mixing 1,5-Pentanediol diacrylate with other oligomers or monomers as required for the desired properties.

-

Add a suitable photoinitiator to the mixture. The photoinitiator is a compound that generates reactive species (radicals or cations) upon exposure to UV light.

-

Ensure all solid components, like the photoinitiator, are fully dissolved to create a homogenous liquid formulation.[7]

-

Apply the formulation as a thin film onto a substrate (e.g., metal, plastic, or wood).

-

Expose the coated substrate to a UV light source, such as a metal halide lamp, at a specified intensity and duration (e.g., 30 mW/cm² for 1 minute) to initiate polymerization and cure the film.[7]

References

- 1. lookchem.com [lookchem.com]

- 2. 1,5-Pentanediol diacrylate CAS#: 36840-85-4 [m.chemicalbook.com]

- 3. 1,5-Pentanediol diacrylate | C11H16O4 | CID 93195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 1,5-Pentanediol diacrylate | CAS:36840-85-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. echemi.com [echemi.com]

- 7. pcimag.com [pcimag.com]

- 8. 1,5-Pentanediol diacrylate | 36840-85-4 [chemicalbook.com]

Theoretical Studies of 1,5-Pentanediol Diacrylate Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Pentanediol (B104693) diacrylate (PDDA) is a difunctional monomer that plays a crucial role in the formulation of a wide array of polymeric materials, including coatings, adhesives, and biocompatible hydrogels. Its rapid polymerization kinetics, primarily through free-radical mechanisms, and the properties of the resulting crosslinked networks are of significant interest in materials science and drug development. This technical guide provides a comprehensive overview of the theoretical and experimental aspects of PDDA polymerization. It covers the fundamental reaction mechanisms, detailed experimental protocols for kinetic analysis, and a summary of the key physicochemical properties of the resulting polymers. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and characterization of acrylate-based polymers.

Introduction

1,5-Pentanediol diacrylate (PDDA), with the chemical formula C₁₁H₁₆O₄, is a versatile monomer utilized in free-radical polymerization to form highly crosslinked polymer networks. A key application of PDDA is in UV-curable resins, coatings, and adhesives, where its rapid curing imparts desirable properties such as hardness and chemical resistance. The structure of PDDA, featuring two terminal acrylate (B77674) groups, facilitates chain extension and crosslinking.

This guide delves into the theoretical underpinnings of PDDA polymerization, with a focus on photopolymerization, a common initiation method. It will explore the kinetics and mechanisms of the polymerization process and provide practical experimental methodologies for its characterization.

Theoretical Framework: Free-Radical Polymerization of Diacrylates

The polymerization of 1,5-Pentanediol diacrylate typically proceeds via a free-radical chain-growth mechanism. This process can be initiated by various methods, including thermal decomposition of an initiator or, more commonly, through photolysis using a photoinitiator. The overall mechanism can be broken down into three key stages: initiation, propagation, and termination.

Initiation

Initiation is the first step where active radical species are generated. In photopolymerization, a photoinitiator (PI) molecule absorbs photons of a specific wavelength (typically in the UV or visible range) and undergoes cleavage to form free radicals (R•). These primary radicals then react with a monomer molecule (M) to create an initiated monomer radical (M•).

-

Photoinitiator Activation: PI + hν → R•

-

Monomer Activation: R• + M → M•

Propagation

During propagation, the newly formed monomer radical rapidly adds to other monomer molecules, leading to the growth of a polymer chain. Due to the difunctional nature of PDDA, the propagating chain will contain a pendant acrylate group that can also participate in the reaction, leading to the formation of a crosslinked network.

-

Chain Growth: Mₙ• + M → Mₙ₊₁•

-

Crosslinking: Mₙ• + M (pendant) → Crosslinked Network

Termination

The polymerization process ceases through termination reactions, where two growing polymer radicals react with each other. The two primary mechanisms for termination are combination (coupling) and disproportionation.

-

Combination: Mₙ• + Mₘ• → Mₙ₊ₘ

-

Disproportionation: Mₙ• + Mₘ• → Mₙ + Mₘ

The following diagram illustrates the fundamental steps of free-radical polymerization.

Caption: General mechanism of free-radical polymerization of 1,5-pentanediol diacrylate.

Experimental Protocols for Kinetic Analysis

The kinetics of PDDA polymerization can be investigated using several analytical techniques. Real-time Fourier Transform Infrared (FTIR) spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC) are two of the most powerful and commonly employed methods.

Real-Time FTIR Spectroscopy

This technique monitors the disappearance of the acrylate double bond C=C stretching vibration, which is directly proportional to the degree of monomer conversion.

Methodology:

-

Sample Preparation: A thin film of the formulation containing 1,5-Pentanediol diacrylate and a photoinitiator (e.g., 1-2 wt% of a suitable photoinitiator like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) is placed between two transparent salt plates (e.g., KBr or CaF₂).

-

Instrumentation: The sample is placed in the light path of an FTIR spectrometer equipped with a UV/Vis light source for photopolymerization.

-

Data Acquisition: FTIR spectra are continuously recorded as a function of time upon initiation of the UV irradiation.

-

Data Analysis: The decrease in the area of the characteristic acrylate C=C peak (typically around 1635 cm⁻¹) is monitored. The degree of conversion (DC) at any given time (t) can be calculated using the following equation:

DC(t) [%] = (1 - (Aₜ / A₀)) * 100

where Aₜ is the area of the C=C peak at time t, and A₀ is the initial area of the C=C peak.

The following diagram outlines the experimental workflow for real-time FTIR analysis.

1,5-Pentanediol diacrylate molecular weight and formula

This document provides the fundamental molecular properties of 1,5-Pentanediol diacrylate, a bifunctional monomer commonly utilized in the synthesis of polymers. Its key characteristics, molecular formula and molecular weight, are detailed below.

A comprehensive summary of the molecular identifiers for 1,5-Pentanediol diacrylate is presented in the following table. This data is essential for researchers and professionals in drug development and material science for accurate formulation and chemical analysis.

| Identifier | Value |

| Molecular Formula | C11H16O4[1][2] |

| Molecular Weight | 212.24 g/mol [1][3] |

| CAS Number | 36840-85-4[2][3] |

The molecular formula, C11H16O4, precisely defines the elemental composition of the molecule. The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for the characterization of polymers synthesized from this monomer[1][3].

Note on Advanced Technical Data: This document focuses on the core molecular properties of 1,5-Pentanediol diacrylate. The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the scope of providing fundamental chemical data for a single compound and has therefore been omitted.

References

Methodological & Application

Application Notes and Protocols for the Photopolymerization Kinetics of 1,5-Pentanediol Diacrylate (PDDA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,5-Pentanediol diacrylate (PDDA) is a difunctional monomer used in photopolymerization to form highly crosslinked polymer networks.[1][2] Its bio-based origin presents a sustainable alternative to petroleum-based monomers like 1,6-Hexanediol diacrylate (HDDA), with studies showing comparable performance characteristics.[1][2] Understanding the photopolymerization kinetics of PDDA is crucial for optimizing curing processes and tailoring the final properties of the resulting polymer for various applications, including coatings, adhesives, and in the biomedical field for drug delivery and tissue engineering.[3]

This document provides detailed application notes and experimental protocols for characterizing the photopolymerization kinetics of 1,5-Pentanediol diacrylate using three common analytical techniques: Photo-Differential Scanning Calorimetry (Photo-DSC), Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR), and Photo-Rheometry.

Key Kinetic Parameters

The study of photopolymerization kinetics involves monitoring the rate at which a liquid monomer is converted into a solid polymer upon exposure to light.[4] Key parameters determined from these studies include:

-

Degree of Conversion (%C): The percentage of functional groups (in this case, acrylate (B77674) double bonds) that have reacted at a given time.

-

Rate of Polymerization (Rp): The speed of the polymerization reaction, often expressed as the change in conversion over time.[5][6]

-

Gel Point: The point in the reaction where the liquid monomer transforms into a solid, crosslinked network.

-

Reaction Enthalpy (ΔH): The heat released during the exothermic polymerization process, which is proportional to the extent of the reaction.[5][7]

Factors influencing these kinetic parameters include light intensity, photoinitiator type and concentration, temperature, and the presence of inhibitors such as oxygen.[5][7][8]

Data Presentation: Quantitative Kinetic Data for PDDA Photopolymerization

The following tables summarize typical quantitative data obtained from the experimental protocols described below. These values are illustrative and will vary depending on the specific experimental conditions.

Table 1: Photo-DSC Kinetic Data for PDDA Photopolymerization under Varying Light Intensities.

| Light Intensity (mW/cm²) | Peak Heat Flow (W/g) | Time to Peak (s) | Total Enthalpy (J/g) | Final Conversion (%)* |

| 10 | 0.5 | 15 | 310 | 75 |

| 20 | 1.0 | 8 | 325 | 78 |

| 50 | 2.5 | 3 | 335 | 81 |

*Calculated based on a theoretical enthalpy of 82 kJ/mol for acrylate group polymerization.

Table 2: RT-FTIR Kinetic Data for PDDA Photopolymerization with Different Photoinitiator Concentrations.

| Photoinitiator Conc. (wt%) | Initial Rate of Polymerization (%/s) | Time to 50% Conversion (s) | Final Conversion (%) |

| 0.5 | 15 | 3.5 | 70 |

| 1.0 | 30 | 1.8 | 78 |

| 2.0 | 55 | 1.0 | 85 |

Table 3: Photo-Rheometry Data for PDDA Photopolymerization.

| Parameter | Value |

| Initial Storage Modulus (G') (Pa) | < 1 |

| Initial Loss Modulus (G'') (Pa) | ~10 |

| Gel Point (G' = G'') (s) | 2.5 |

| Final Storage Modulus (G') (Pa) | 1.2 x 10⁶ |

| Final Loss Modulus (G'') (Pa) | 8.5 x 10⁴ |

Experimental Protocols

Protocol 1: Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat released during the exothermic polymerization reaction, providing information on the reaction rate and total conversion.[5][7][8]

Objective: To determine the polymerization kinetics of PDDA by monitoring the heat flow as a function of time and irradiation conditions.

Materials and Equipment:

-

1,5-Pentanediol diacrylate (PDDA)

-

Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)

-

Differential Scanning Calorimeter (DSC) equipped with a UV light source

-

Aluminum DSC pans and lids

-

Micropipette

Procedure:

-

Sample Preparation: Prepare a formulation of PDDA with a specific concentration of photoinitiator (e.g., 1 wt%). Ensure thorough mixing.

-

Accurately weigh 2-5 mg of the formulation into an aluminum DSC pan.

-

Seal the pan with a transparent lid.

-

Instrument Setup:

-

Place the sample pan in the DSC cell and an empty sealed pan as a reference.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) to minimize oxygen inhibition.[9]

-

Set the instrument to an isothermal temperature (e.g., 25°C).

-

-

Measurement:

-

Allow the sample to equilibrate at the set temperature for 2-3 minutes.

-